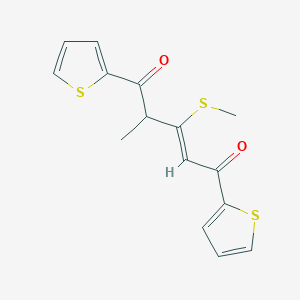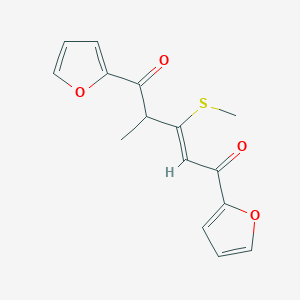![molecular formula C19H20N2O B373458 4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone](/img/structure/B373458.png)
4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-quinolinyl(5-vinyl-1-azabicyclo[222]oct-2-yl)methanone is a complex organic compound that features a quinoline ring attached to a quinuclidine moiety via a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone typically involves the reaction of quinoline derivatives with quinuclidine derivatives under specific conditions. One common method involves the use of sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . This method is considered green chemistry due to its mild reaction conditions and minimal environmental impact.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline alcohol derivatives.
科学的研究の応用
4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antimalarial properties.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or function . The compound may also interact with specific enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Quinine: A naturally occurring alkaloid with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline.
Quinoline alcohol derivatives: Reduced forms of quinoline.
Uniqueness
4-quinolinyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone is unique due to its specific combination of a quinoline ring and a quinuclidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18H,1,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFOLTVWSRMXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(=O)C3=CC=NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-ethyl-4-oxo-1,7-diphenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373380.png)
![4-amino-2-(3,4-dimethoxybenzyl)-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B373388.png)

methanone](/img/structure/B373392.png)
methanone](/img/structure/B373393.png)
methanone](/img/structure/B373394.png)
methanone](/img/structure/B373396.png)

methanone](/img/structure/B373400.png)
methanone](/img/structure/B373402.png)
![(4-Methylphenyl)[6-(4-methylphenyl)-4-(methylsulfanyl)-1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl]methanone](/img/structure/B373403.png)
methanone](/img/structure/B373404.png)
methanone](/img/structure/B373405.png)

